3-Iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
CAS No.:
Cat. No.: VC17765956
Molecular Formula: C12H13IN2
Molecular Weight: 312.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13IN2 |
|---|---|
| Molecular Weight | 312.15 g/mol |
| IUPAC Name | 3-iodo-N-[(1-methylpyrrol-2-yl)methyl]aniline |
| Standard InChI | InChI=1S/C12H13IN2/c1-15-7-3-6-12(15)9-14-11-5-2-4-10(13)8-11/h2-8,14H,9H2,1H3 |
| Standard InChI Key | VKBMKWKFPSCIKO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CNC2=CC(=CC=C2)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a 3-iodoaniline backbone linked via a methylene bridge to a 1-methylpyrrole moiety. The iodine atom at the meta position of the benzene ring introduces steric and electronic effects that influence reactivity, while the pyrrole heterocycle enhances solubility in polar solvents . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃IN₂ | |
| Molecular Weight | 312.15 g/mol | |
| InChI Key | VKBMKWKFPSCIKO-UHFFFAOYSA-N | |
| Canonical SMILES | CN1C=CC=C1CNC2=CC(=CC=C2)I | |
| XLogP3 | 2.8 |
The XLogP3 value of 2.8 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility—a critical feature for drug-like molecules .
Spectroscopic and Computational Data
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 3-iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves a two-step process:
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Mannich Reaction: Condensation of 3-iodoaniline with 1-methylpyrrole-2-carbaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the secondary amine intermediate.
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Reductive Amination: Reduction of the imine bond using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over palladium catalyst produces the final compound.
Alternative methods include Ullmann-type coupling between 3-iodoaniline and pre-functionalized pyrrolomethyl halides, though yields are generally lower.
Optimization Challenges
Key challenges in synthesis include:
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Iodine Stability: The C–I bond is prone to homolytic cleavage under high temperatures, necessitating mild reaction conditions.
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Regioselectivity: Competing reactions at the pyrrole nitrogen require careful protection/deprotection strategies.
Applications in Medicinal Chemistry
Anticancer Activity
Halogenated anilines are known for their role in tyrosine kinase inhibition. Preliminary in vitro studies suggest that the iodine atom in 3-iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline enhances binding affinity to ATP pockets in kinases like EGFR (epidermal growth factor receptor). A 2024 screen by VulcanChem reported IC₅₀ = 1.2 µM against HeLa cells, though mechanistic details remain unpublished.
Chemical Reactivity and Derivative Formation
Cross-Coupling Reactions
The iodine substituent facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives, valuable in material science .
Electrophilic Substitution
The electron-rich pyrrole ring undergoes nitration at the 4-position, enabling further functionalization. Nitro derivatives have been explored as precursors to fluorescent dyes .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s kinase inhibition pathway using cryo-EM and molecular docking.
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Prodrug Development: Mask the aniline group with acyloxyalkyl carbamates to improve oral bioavailability.
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Environmental Impact: Assess biodegradation pathways to address potential ecotoxicity.
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